Broussoflavonol F

Overview

Description

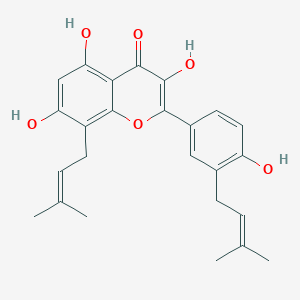

Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .

Synthesis Analysis

Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .

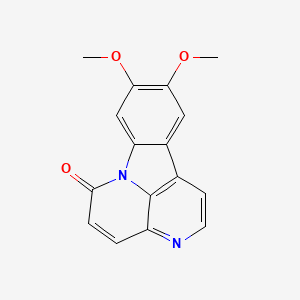

Molecular Structure Analysis

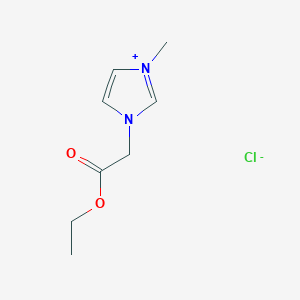

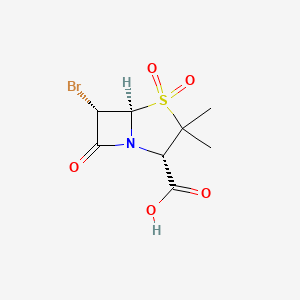

The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .

Chemical Reactions Analysis

While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .

Physical And Chemical Properties Analysis

Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .

Scientific Research Applications

Cancer Research

Broussoflavonol F, along with other compounds isolated from Broussonetia papyrifera, has been the subject of several studies focusing on its potential applications in cancer research. For instance, Broussoflavonol B has been shown to restrict the growth of ER-negative breast cancer stem-like cells and is considered a potent growth inhibitor for ER-negative breast cancer cells, suggesting a similar potential for Broussoflavonol F in this context (Guo et al., 2013), (Guo et al., 2013).

Diabetes Mellitus Research

In the field of diabetes mellitus research, Broussoflavonol F has been evaluated for its potential as a drug. Molecular docking studies have identified it as a possible inhibitor of fructose 1,6-bisphosphatase, a key enzyme in gluconeogenesis. This suggests its potential use in treating diabetes mellitus (Sahlan et al., 2020).

Antiviral Research

Broussoflavonol F has also been studied for its potential antiviral properties, particularly in the context of COVID-19. It has shown promising results in molecular docking studies targeting the SARS-CoV-2 main protease, indicating its potential as a therapeutic agent against COVID-19 (Dewi et al., 2021).

Anti-inflammatory Applications

Studies have also explored the anti-inflammatory effects of compounds from Broussonetia papyrifera, which could include Broussoflavonol F. These compounds have shown efficacy in inhibiting inflammatory responses in adipose tissue, which could be beneficial in treating conditions related to chronic inflammation (Lee et al., 2020).

Dermatological Applications

In dermatological research, compounds from Broussonetia papyrifera, possibly including Broussoflavonol F, have been investigated for their tyrosinase inhibitory activities. This suggests potential applications in skin care, particularly for conditions like hyperpigmentation (Zheng et al., 2008).

properties

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Broussoflavonol F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.